molecular formula C12H26N2O B014889 Dihexylnitrosamine CAS No. 6949-28-6

Dihexylnitrosamine

Cat. No. B014889
CAS RN: 6949-28-6
M. Wt: 214.35 g/mol
InChI Key: KWAGGQMMLIYQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N-dialkylnitrosamines involves several methods, including the conversion of N-alkyl-N-(methoxymethyl)-nitrosamines into N-alkyl-N-(acetoxymethyl) nitrosamines. This process can be achieved by refluxing in acetic acid, yielding N,N-dialkylnitrosamines substituted at the α-carbon with an acetoxy group in low but satisfactory yield (Mochizuki, Anjo, & Okada, 1978).

Molecular Structure Analysis

The structure and conformational dynamics of N,N-dialkylnitrosamines, including potential analogs of dihexylnitrosamine, reveal interesting aspects about their molecular architecture. Bridgehead-substituted nitrosamines, for instance, show a significant increase in the NNO angle compared to dimethylnitrosamine without significantly deconjugating the NNO pi system. This structural adjustment correlates with a red-shifted optical absorption and a diminished N,N rotational barrier, suggesting a more strained molecular structure in certain substituted nitrosamines (Sarker, Greer, & Blackstock, 1996).

Chemical Reactions and Properties

The reactivity of N,N-dialkylnitrosamines with nucleic acids and the formation of α-hydroxydialkylnitrosamines during their decomposition highlight their significant chemical properties. Specifically, dimethylnitrosamine has been shown to alkylate liver RNA at N-7 of the guanine residues, a reaction that could be analogous to the behavior of dihexylnitrosamine under similar conditions (Craddock & Magee, 1963). Furthermore, the decomposition of α-(acyloxy)dialkylnitrosamines in aqueous solutions to α-hydroxydialkylnitrosamines provides direct evidence of the intermediates formed during their breakdown (Chahoua et al., 1997).

Physical Properties Analysis

While specific data on the physical properties of dihexylnitrosamine are not directly available, studies on similar compounds suggest that these nitrosamines possess unique thermal and physical behaviors due to their structural features. For example, the thermal reorganization behavior of dynamic covalent polymers containing alkoxyamines, a component related to the broader family of nitrosamines, indicates a capacity for structural reconfiguration upon heating, which could also be relevant to the physical properties of dihexylnitrosamines (Otsuka et al., 2007).

Chemical Properties Analysis

The chemical properties of dihexylnitrosamine can be inferred from the radical scavenging properties of related compounds. Polyamines, for example, have been found to be effective scavengers of free radicals in various chemical systems. This radical-scavenging capability, attributed to the presence of amino groups, might be paralleled in nitrosamines with similar structural motifs, potentially impacting their chemical behavior and reactivity (Drolet et al., 1986).

Scientific Research Applications

  • Genotoxic and Hormonal Effects : DEHP exposure significantly increases DNA damage in blood lymphocytes and sperm, decreases testosterone levels, and causes a decrease in leukocyte levels and hemoglobin content in pre-pubertal male rats (Karabulut & Barlas, 2018).

  • Impact on Puberty and Reproduction : DEHP exposure impairs steroidogenesis in prepuberal mice, potentially impacting the establishment of the hypothalamic-pituitary-ovarian axis and the onset of puberty (Lai et al., 2017).

  • Effects on Placental Growth and Development : DEHP disrupts placental growth and development in pregnant mice, contributing to low birth-weight and pregnancy loss (Zong et al., 2015).

  • Neurodevelopmental Outcomes : Exposure to DEHP in childhood is linked to lower intelligence quotient and negatively affects psychomotor development in prenatal periods (Lee et al., 2018).

  • Safety in Hepatocytes : DEHP does not induce DNA damage or repair in rat and human hepatocytes, suggesting its safety for use in plastics and other products (Butterworth et al., 1984).

  • Clinical Medicine Applications : Polyamine research, including DEHP, is entering clinical medicine, with potential applications in treating human malignancies, hyperproliferative skin diseases, cell differentiation, and antiparasitic properties (Jänne et al., 1983).

  • Drug Research and Development : PET (Positron Emission Tomography), an advanced imaging technique, is a powerful tool for drug research and development, enabling direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, aiding in understanding molecular mechanisms and determining effective doses for clinical trials. This includes the assessment of substances like DEHP (Fowler et al., 1999).

Safety And Hazards

Nitrosamines, including Dihexylnitrosamine, are probable human carcinogens . They are toxic to biota and have carcinogenic, mutagenic, and teratogenic properties . Chronic exposure to nitrosamines can cause severe liver damage .

Future Directions

The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research directions may include developing improved tools for identifying nitrosamines, investigating the root causes of nitrosamine contamination, and implementing controls to mitigate the risk .

properties

IUPAC Name

N,N-dihexylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAGGQMMLIYQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219715
Record name N-Hexyl-N-nitroso-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexylnitrosamine

CAS RN

6949-28-6
Record name Dihexylnitrosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6949-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexylnitrosamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexyl-N-nitroso-1-hexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexylnitrosamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
JD Okun, MC Archer - The Journal of Organic Chemistry, 1977 - ACS Publications
… The point of clouding, determined spectrophotometrically at 500 nm, coincided with a dihexylnitrosamine concentration of 2 X 10~5 M. Surface tension measurements at various times …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
JD Okun, MC Archer - Journal of the National Cancer Institute, 1977 - academic.oup.com
… We next studied the effect of two other surfactants on the catalysis of dihexylnitrosamine formation at pH 3.5. In the presence of the nonionic detergent Triton X-lOO (…
Number of citations: 42 0-academic-oup-com.brum.beds.ac.uk
JD Okun, MC Archer - 1977 - Citeseer
… We next studied the effect of two other surfactants on the catalysis of dihexylnitrosamine formation at pH 3.5. In the presence of the nonionic detergent Triton X-lOO (…
Number of citations: 3 citeseerx.ist.psu.edu
CC Hsia, TT Sun, YY Wang… - Proceedings of the …, 1981 - National Acad Sciences
… mine by Saccharomyces cerevisiae (5); dihexylnitrosamine by S. cerevisiae and dibutyl-, diphenyl-, and dihexylnitrosamine by Saccharomycopsis lipolytica(6); dimethylnitrosamine by …
Number of citations: 69 www.pnas.org
MC Archer - Nutr. Toxicol, 2012 - books.google.com
Nitrate, present in virtually everything that we eat and drink, is essentially nontoxic. It can, however, be reduced to nitrite under certain circum-stances in food and in the body. Nitrite is …
Number of citations: 61 books.google.com
HS Yang, JD Okun, MC Archer - Journal of Agricultural and Food …, 1977 - ACS Publications
… The kinetics of dihexylnitrosamine formation was investigated as previously described. It was also examined in the supernatant fraction derived from the first centrifugation. …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
SK Kar, A Kar - The Journal of Organic Chemistry, 1977 - ACS Publications
… The point of clouding, determined spectrophotometrically at 500 nm, coincided with a dihexylnitrosamine concentration of 2 X 10~5 M. Surface tension measurements at various times …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
DB Clayson, AJ Bedford, R Turner - Chemico-Biological Interactions, 1973 - Elsevier
The structural features of 4-ethylsulphonylnaphthalene-1-sulphonamide (ENS) responsible for the induction of DNA synthesis in the mouse bladder have been investigated using a …
杨焕文, 崔明午 - 1997
Number of citations: 11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.